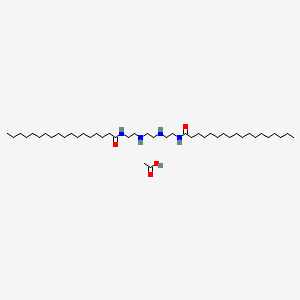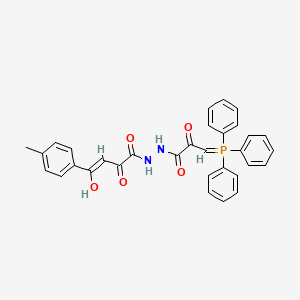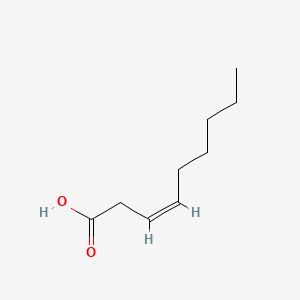![molecular formula C5H8N8 B12706445 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine CAS No. 126750-41-2](/img/structure/B12706445.png)
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple cyano and amino groups, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine typically involves the condensation of malononitrile with 3-amino-4-cyanofurazan in the presence of a base such as triethylamine or sodium methoxide . This reaction proceeds through the formation of an enaminonitrile intermediate, which then undergoes further cyclization to yield the desired product. The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano groups.
Aplicaciones Científicas De Investigación
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, its cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-cyanofurazan: A precursor in the synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine.
2-Amino-3-cyano-4H-chromenes: Compounds with similar cyano and amino functionalities, known for their pharmacological properties.
Uniqueness
This compound is unique due to its specific arrangement of cyano and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
126750-41-2 |
|---|---|
Fórmula molecular |
C5H8N8 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine |
InChI |
InChI=1S/C5H8N8/c6-1-10-4(8)12-3-13-5(9)11-2-7/h3H2,(H3,8,10,12)(H3,9,11,13) |
Clave InChI |
QFDNSPMISJTMAO-UHFFFAOYSA-N |
SMILES isomérico |
C(/N=C(/NC#N)\N)/N=C(/NC#N)\N |
SMILES canónico |
C(N=C(N)NC#N)N=C(N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


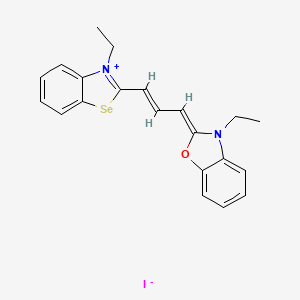
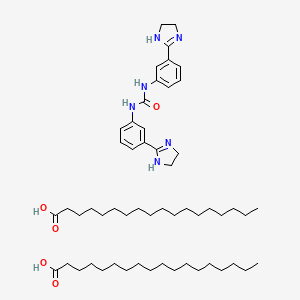

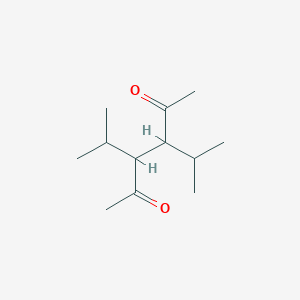
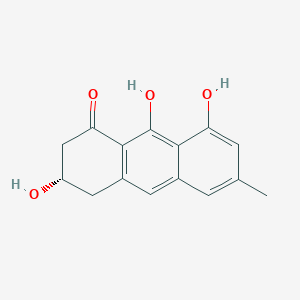

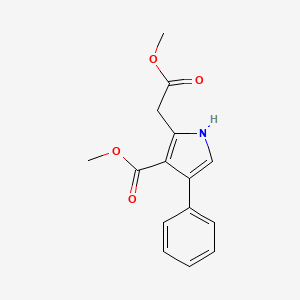
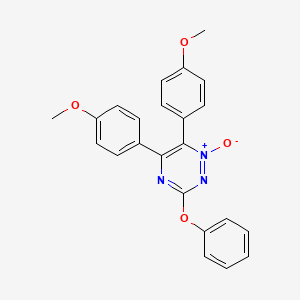
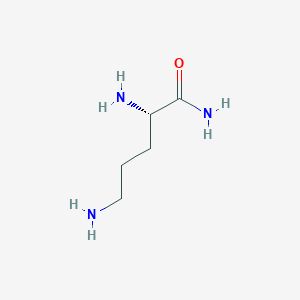
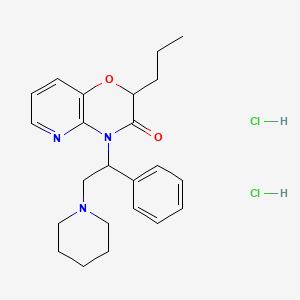
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
